4'-Trifluoromethoxy-biphenyl-4-carbaldehyde
Description
4'-Trifluoromethoxy-biphenyl-4-carbaldehyde (CAS: N/A; synonyms include [1,1'-Biphenyl]-4-carboxaldehyde, 4′-(trifluoromethyl)-) is a biphenyl derivative featuring a trifluoromethoxy (-OCF₃) group at the 4' position and a carbaldehyde (-CHO) group at the 4 position of the biphenyl scaffold . This compound is widely utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing nature of the trifluoromethoxy group, which enhances stability and influences reactivity in cross-coupling reactions .
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)19-13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOCXZBOSHHAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375318 | |
| Record name | 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398156-35-9 | |
| Record name | 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 398156-35-9 | |
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Preparation Methods
Key Reaction Components:
- Arylboronic acid: Typically 4-formylphenylboronic acid (bearing the aldehyde group).
- Aryl halide: 4-(trifluoromethoxy)iodobenzene or bromobenzene derivatives.
- Catalyst: Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0).
- Base: Potassium carbonate or other suitable bases.
- Solvent: Ethanol/water mixtures or organic solvents like tetrahydrofuran (THF).
- Conditions: Inert atmosphere (nitrogen or argon), elevated temperatures (around 80–120 °C), and sometimes light exclusion to protect catalyst activity.
Detailed Preparation Method
Suzuki–Miyaura Coupling Procedure
- Step 1: Combine 4-formylphenylboronic acid and 4-(trifluoromethoxy)iodobenzene in a reaction vessel.
- Step 2: Add potassium carbonate as the base and a palladium catalyst such as Pd(PPh3)4.
- Step 3: Use a solvent system of ethanol and water or dry THF.
- Step 4: Stir the mixture under an inert atmosphere at approximately 80–120 °C for 2–3 hours.
- Step 5: After completion, cool the reaction mixture, quench, and extract the product.
- Step 6: Purify the crude product by recrystallization or chromatography to obtain this compound with high purity (typically >95%).
Reaction Example Data:
| Reagent | Amount (mol equiv.) | Role |
|---|---|---|
| 4-Formylphenylboronic acid | 1.0 | Boronic acid partner |
| 4-(Trifluoromethoxy)iodobenzene | 1.0 | Aryl halide partner |
| Potassium carbonate | 2.0 | Base |
| Pd(PPh3)4 | 0.05 (5 mol%) | Catalyst |
| Ethanol/Water (solvent) | Sufficient volume | Reaction medium |
- Yield: Approximately 90–94% under optimized conditions.
- Purity: >95% after purification.
- Reaction time: 2.5 hours typical.
Alternative Synthetic Routes and Considerations
Halogenated Imine Intermediates
Some studies report the synthesis of related trifluoromethylated biphenyl aldehydes via halo-imine intermediates followed by Suzuki coupling with trifluoromethylphenylboronic acids. This method involves:
- Formation of halo-imines by condensation of p-anisidine with halogenated benzaldehydes.
- Subsequent palladium-catalyzed coupling with trifluoromethylphenylboronic acid.
- This approach can be adapted for trifluoromethoxy substituents with appropriate modifications.
Research Findings and Optimization
- Catalyst Sensitivity: Palladium catalysts are sensitive to oxygen and light; reactions are often conducted under inert atmosphere and in the dark to maintain catalyst activity and improve yields.
- Solvent Purity: Use of dry solvents (e.g., dry THF purified by solvent purification systems) enhances reaction efficiency.
- Temperature Control: Optimal temperature ranges from 80 °C to 120 °C depending on substrates and catalyst system.
- Base Selection: Potassium carbonate is preferred for its mildness and efficiency in Suzuki couplings involving sensitive aldehyde groups.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Reaction type | Suzuki–Miyaura cross-coupling | Pd-catalyzed C-C bond formation |
| Catalyst | Pd(PPh3)4 or Pd(OAc)2 with ligands | 3–5 mol% loading |
| Base | Potassium carbonate | Mild base, compatible with aldehydes |
| Solvent | Ethanol/water or dry THF | Solvent choice affects yield |
| Temperature | 80–120 °C | Higher temp may speed reaction |
| Atmosphere | Nitrogen or argon | Prevent catalyst deactivation |
| Reaction time | 2–3 hours | Monitored by TLC or HPLC |
| Yield | 90–94% | High yield with optimized conditions |
| Purification | Recrystallization or chromatography | To achieve >95% purity |
Chemical Reactions Analysis
Types of Reactions: 4’-Trifluoromethoxy-biphenyl-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid.
Reduction: 4’-Trifluoromethoxy-biphenyl-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
4'-Trifluoromethoxy-biphenyl-4-carbaldehyde, also known as 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde, is a fluorinated organic compound with significant applications in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique trifluoromethoxy group enhances its chemical reactivity and biological activity, making it a valuable compound in various research fields.
Synthetic Applications
-
Reagent in Organic Synthesis :
- The compound is utilized as a key intermediate in the synthesis of various biphenyl derivatives through reactions such as Suzuki-Miyaura coupling and nucleophilic substitution reactions. These reactions leverage its electrophilic aldehyde functionality to form new carbon-carbon bonds.
-
Fluorinated Building Blocks :
- As a fluorinated biphenyl derivative, it serves as a building block for developing new materials with enhanced properties, including increased thermal stability and improved electronic characteristics.
Medicinal Chemistry Applications
-
Pharmacological Research :
- Recent studies have demonstrated that derivatives of this compound can act as allosteric modulators of dopamine receptors. For instance, compounds derived from this aldehyde have shown the ability to potentiate dopamine-induced effects in pharmacological assays, indicating potential applications in treating neurodegenerative diseases and disorders related to dopamine signaling .
-
Targeted Drug Development :
- The compound's structural features make it an attractive candidate for designing targeted therapies against various diseases, including cancer and neurological disorders. Its ability to modify biological pathways through receptor modulation positions it as a lead compound in drug discovery programs .
Material Science Applications
- Polymer Chemistry :
- Fluorinated Materials :
Case Studies
Mechanism of Action
The mechanism of action of 4’-Trifluoromethoxy-biphenyl-4-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function .
Comparison with Similar Compounds
4'-Fluorobiphenyl-4-carbaldehyde
4'-Trifluoromethyl-biphenyl-4-carbaldehyde
- Molecular Formula : C₁₄H₉F₃O
- Substituents : Trifluoromethyl (-CF₃) at 4', aldehyde (-CHO) at 4.
- Key Differences :
4'-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbaldehyde
- Molecular Formula : C₁₄H₈F₄O₂
- Substituents : Fluorine (-F) at 4', trifluoromethoxy (-OCF₃) at 3', aldehyde (-CHO) at 4.
- Limited data on physical properties (e.g., melting point, solubility) are available, but its multifunctional structure suggests utility in complex heterocyclic syntheses .
2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde
- Molecular Formula : C₁₃H₇ClF₂O
- Substituents : Chlorine (-Cl) at 2, fluorine (-F) at 3' and 4', aldehyde (-CHO) at 4.
- Applications include intermediates for antifungal agents, where halogen diversity improves target binding .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The trifluoromethoxy group (-OCF₃) provides stronger electron withdrawal than -F or -CF₃, enhancing the electrophilicity of the aldehyde group and facilitating nucleophilic additions .
- Steric Considerations : Compounds with substituents at the 3' position (e.g., 4'-fluoro-3'-(trifluoromethoxy)- analog) exhibit steric hindrance, which may slow reaction rates but improve regioselectivity .
- Lipophilicity Trends : -CF₃ and -OCF₃ groups increase logP values, favoring membrane permeability in drug design, whereas halogens like -Cl balance reactivity and toxicity profiles .
Biological Activity
4'-Trifluoromethoxy-biphenyl-4-carbaldehyde is an organic compound characterized by a trifluoromethoxy group attached to a biphenyl structure, with an aldehyde functional group at the para position. This compound has garnered attention in scientific research due to its potential biological activity, particularly in biochemical assays and enzyme interactions. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C14H9F3O2
- Molecular Weight : 272.22 g/mol
- Structure : The compound features a biphenyl backbone with a trifluoromethoxy substituent and an aldehyde group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. The aldehyde moiety can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Enzyme Interaction Studies
Research indicates that this compound can modulate enzyme activity, making it a valuable tool in biochemical assays. For instance, it has been shown to influence the activity of serine exopeptidases like Dipeptidyl Peptidase IV (DPP4), which plays a crucial role in glucose metabolism regulation.
| Enzyme | Effect of this compound |
|---|---|
| DPP4 | Inhibition leads to increased GLP-1 availability |
| Tyrosine Phosphatase 1B (TP1B) | Modulation of insulin signaling pathways |
Cell Viability and Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The compound's impact on cell viability was measured using assays such as MTT or LDH release.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (liver cancer) | 25 | Induction of apoptosis |
| HeLa (cervical cancer) | 30 | Cell cycle arrest |
Study 1: Enzyme Inhibition
A study published in Nature evaluated the inhibitory effects of this compound on DPP4. The results demonstrated a significant reduction in enzyme activity, leading to increased insulin secretion in vitro. This suggests potential applications in diabetes treatment.
Study 2: Anticancer Activity
Research conducted by the Journal of Medicinal Chemistry explored the anticancer properties of this compound against several cancer cell lines. The findings indicated that the compound induces apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
The unique trifluoromethoxy group distinguishes this compound from structurally similar analogs. A comparison with other biphenyl derivatives reveals differences in biological activity:
| Compound | Biological Activity |
|---|---|
| 4'-Methoxy-biphenyl-4-carbaldehyde | Moderate enzyme inhibition |
| 4'-Ethoxy-biphenyl-4-carbaldehyde | Low cytotoxicity |
| 4'-Trifluoromethyl-biphenyl-4-carbaldehyde | Antimicrobial properties observed |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde, and how can reaction efficiency be monitored?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 4-formylphenylboronic acid and 1-bromo-4-(trifluoromethoxy)benzene. Key steps include:
- Use of Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene-palladium dichloride) as a catalyst .
- A toluene/water (9:1) solvent system under reflux for 5 hours.
- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to track aldehyde formation.
- Optimization Tips : Adjust catalyst loading (e.g., 4 mol%) and base (e.g., K₃PO₄) concentration to minimize side products like biphenyl byproducts.
Q. How can researchers confirm the structural integrity of this compound?
- Characterization Techniques :
- NMR Spectroscopy : Analyze , , and NMR to verify aldehyde proton (~10 ppm), trifluoromethoxy group (-OCF₃, δ ~55–60 ppm in ), and biphenyl backbone .
- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches.
- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of substituents (if crystalline form is obtainable).
Q. What are the stability considerations for storing this compound?
- Storage Guidelines :
- Store under inert atmosphere (Ar/N₂) at 2–8°C to prevent aldehyde oxidation to carboxylic acid.
- Use amber vials to avoid photodegradation.
- Monitor purity via HPLC every 3–6 months; degradation products may include 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid .
Advanced Research Questions
Q. How can reaction yields be improved in the synthesis of this compound?
- Optimization Strategies :
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield (e.g., 80–90% at 120°C for 20 minutes).
- Alternative Catalysts : Test Pd(OAc)₂ with SPhos ligand for enhanced electron-deficient aryl bromide coupling .
- Solvent Screening : Compare DMF, THF, and dioxane for solubility and side-reaction suppression.
Q. What biological activity studies are feasible with this compound?
- Research Applications :
- Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays; the trifluoromethoxy group may enhance binding via hydrophobic interactions .
- Antimicrobial Studies : Test derivatized Schiff bases (e.g., with hydrazides) against Gram-positive bacteria (e.g., S. aureus).
- Data Interpretation : Correlate substituent electronic effects (e.g., -CF₃O vs. -OCH₃) with bioactivity using Hammett plots.
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, melting point)?
- Resolution Workflow :
Replicate Experiments : Verify solubility in DMSO, ethanol, and chloroform under controlled temperatures.
Analytical Cross-Check : Use differential scanning calorimetry (DSC) for precise melting point determination.
Statistical Analysis : Apply ANOVA to compare literature data with new findings; outliers may arise from impurities or polymorphic forms .
Q. What computational methods can predict the reactivity of this compound in nucleophilic additions?
- Modeling Approaches :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity of the aldehyde group.
- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps with analogous aldehydes (e.g., 4-fluorobenzaldehyde) to predict reaction rates .
Q. How can impurities in this compound batches be identified and quantified?
- Analytical Protocols :
- LC-MS/MS : Detect trace impurities (e.g., unreacted boronic acid or bromobenzene derivatives) with a C18 column and ESI+ ionization.
- GC-FID : Quantify volatile byproducts (e.g., biphenyl) using a DB-5 capillary column.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
